molecular formula C18H32O2Pb B102046 9,12-Octadecadienoic acid (9Z,12Z)-, lead salt CAS No. 16996-51-3

9,12-Octadecadienoic acid (9Z,12Z)-, lead salt

Cat. No.: B102046
CAS No.: 16996-51-3
M. Wt: 487 g/mol
InChI Key: BVEWVXPJYABCLS-NBTZWHCOSA-N
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Description

CD38 inhibitor 2 is a small molecule inhibitor that targets the enzyme CD38, which is a multifunctional ecto-enzyme involved in the metabolism of nicotinamide adenine dinucleotide (NAD+). CD38 plays a crucial role in various physiological processes, including calcium signaling, cell adhesion, and immune response modulation. Inhibiting CD38 has therapeutic potential in treating diseases such as multiple myeloma, chronic lymphocytic leukemia, and other conditions where CD38 is overexpressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CD38 inhibitor 2 typically involves the preparation of N1-inosine 5′-monophosphate derivatives. One common synthetic route starts with adenine, which undergoes a series of reactions to form the N1-IMP scaffold. The key steps include:

Industrial Production Methods

Industrial production of CD38 inhibitor 2 involves optimizing the synthetic route for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and scalable purification techniques. The process is designed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CD38 inhibitor 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of CD38 inhibitor 2 with modified functional groups, which can enhance or alter its inhibitory activity .

Scientific Research Applications

CD38 inhibitor 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the enzymatic activity of CD38 and its role in NAD+ metabolism.

    Biology: Helps in understanding the role of CD38 in immune cell function and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating multiple myeloma, chronic lymphocytic leukemia, and other cancers where CD38 is overexpressed.

    Industry: Potential use in developing new therapeutic agents and diagnostic tools

Mechanism of Action

CD38 inhibitor 2 exerts its effects by binding to the active site of the CD38 enzyme, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of NAD+ to cyclic adenosine diphosphate ribose (cADPR) and other metabolites, which are involved in calcium signaling and other cellular processes. By blocking CD38 activity, the inhibitor can modulate immune responses and reduce the proliferation of cancer cells .

Comparison with Similar Compounds

CD38 inhibitor 2 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency. Similar compounds include:

CD38 inhibitor 2 stands out due to its small molecule nature, which allows for easier synthesis, modification, and potential oral administration compared to monoclonal antibodies .

Properties

CAS No.

16996-51-3

Molecular Formula

C18H32O2Pb

Molecular Weight

487 g/mol

IUPAC Name

lead(2+);(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C18H32O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-;

InChI Key

BVEWVXPJYABCLS-NBTZWHCOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Pb]

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.[Pb+2]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.[Pb]

16996-51-3

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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